molecular formula C6H11N3S B122131 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine CAS No. 142313-55-1

2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Cat. No.: B122131
CAS No.: 142313-55-1
M. Wt: 157.24 g/mol
InChI Key: VEUQTALDNNAJHS-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine is a chemical compound with the molecular formula C6H11N3S It is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with an appropriate alkylating agent. One common method includes the use of 2-chloroethylamine hydrochloride as the alkylating agent. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in a suitable solvent, such as ethanol, for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine is unique due to the presence of both an imidazole ring and a thioether linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The thioether linkage enhances its stability and reactivity compared to similar compounds lacking this feature .

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-9-4-3-8-6(9)10-5-2-7/h3-4H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUQTALDNNAJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407109
Record name 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142313-55-1
Record name 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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